2-m-Tolylaminothiazole-4-carboxylic acid

Descripción general

Descripción

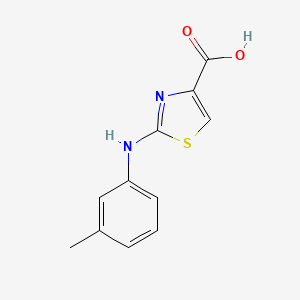

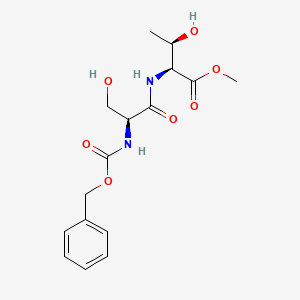

2-m-Tolylaminothiazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2S. It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-m-Tolylaminothiazole-4-carboxylic acid and its derivatives involves the use of 2-Aminothiazoles. These are significant in the creation of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

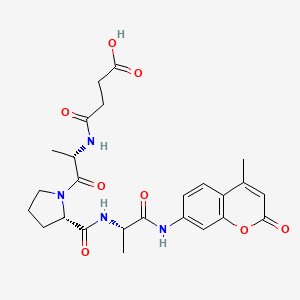

The molecular structure of 2-m-Tolylaminothiazole-4-carboxylic acid comprises a thiazole ring attached to a carboxylic acid group and a tolyl group . The compound has a molecular weight of 234.28 g/mol.Chemical Reactions Analysis

2-m-Tolylaminothiazole-4-carboxylic acid and its derivatives have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They have also demonstrated antifungal potential .Aplicaciones Científicas De Investigación

Anticancer Activity

The 2-aminothiazole scaffold, which includes derivatives like 2-m-Tolylaminothiazole-4-carboxylic acid, has been identified as a promising structure in anticancer drug development . These compounds have shown potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. The structural modification of these compounds aims to enhance their anticancer efficacy and reduce drug resistance, which is a significant challenge in current cancer treatments .

Antimicrobial and Antifungal Properties

2-Aminothiazole derivatives have been utilized as starting materials for synthesizing heterocyclic analogs with notable roles as antibacterial and antifungal agents . They have shown effectiveness against multidrug-resistant strains, which is crucial given the increasing prevalence of antibiotic resistance. The compounds exhibit minimum inhibitory concentrations (MICs) that indicate their potential as therapeutic agents against various bacterial and fungal pathogens .

Anti-HIV Activity

The structural versatility of 2-aminothiazoles allows for the synthesis of compounds with anti-HIV properties. These derivatives can be designed to target specific enzymes or proteins crucial to the HIV replication cycle, offering a pathway for developing new antiretroviral drugs .

Antioxidant Effects

2-m-Tolylaminothiazole-4-carboxylic acid and its analogs have demonstrated antioxidant properties, which are beneficial in combating oxidative stress—a condition associated with various chronic diseases . Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and contributing to the management of oxidative stress-related conditions.

Anti-Inflammatory and Analgesic Uses

These compounds have also been explored for their anti-inflammatory and analgesic effects . By modulating inflammatory pathways, they can potentially be used to treat conditions characterized by inflammation and pain, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with possibly fewer side effects.

Drug Development and Pharmaceutical Salts

In the pharmaceutical industry, 2-m-Tolylaminothiazole-4-carboxylic acid can be used to form pharmaceutical salts to improve the biopharmaceutical properties of drugs . The formation of salts can enhance solubility, stability, and bioavailability, making the active pharmaceutical ingredients more effective.

Direcciones Futuras

The future directions for 2-m-Tolylaminothiazole-4-carboxylic acid and its derivatives could involve further exploration of their therapeutic roles. The synthesized compounds showed moderate to significant antibacterial and antifungal potential . These compounds could be considered for further development as potential therapeutic agents against various diseases .

Mecanismo De Acción

Target of Action

The primary targets of 2-m-Tolylaminothiazole-4-carboxylic acid are Metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes capable of hydrolyzing all bicyclic β-lactam antibiotics .

Mode of Action

2-m-Tolylaminothiazole-4-carboxylic acid, also known as AtCs, acts as a broad-spectrum MBL inhibitor . It mimics the anchor pharmacophore features of carbapenem hydrolysate binding . Several AtCs have shown potent activity against B1, B2, and B3 MBLs .

Biochemical Pathways

The compound targets the enzyme UDP-N-acetylmuramate/l-alanine ligase . This bacterial enzyme catalyzes the reaction of peptidoglycan synthesis by the first amino acid addition to the peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Result of Action

The compound’s action results in the inhibition of MBLs, which restores the activity of antibiotics against MBL-producing isolates . This leads to the death of the bacterial cells, as their cell wall integrity is compromised .

Propiedades

IUPAC Name |

2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHFQAHOEOAARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)